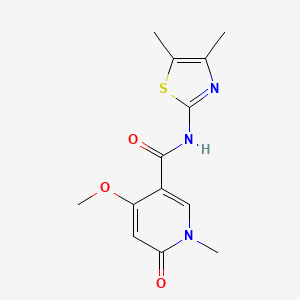

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound known for its applications in biochemical assays, particularly in cell viability studies. This compound is often used in colorimetric assays to measure cellular metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions involving methylation and subsequent functional group modifications.

Pyridine Ring Construction: The pyridine ring is synthesized through a series of condensation reactions, often involving aldehydes or ketones as starting materials.

Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, particularly the carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound's structural features suggest it may interact with key biological targets involved in cancer progression.

- Mechanism of Action : Research indicates that derivatives of this compound can inhibit specific kinases that are upregulated in various cancers. For instance, Polo-like kinase 1 (Plk1), a target for anticancer therapies, has shown promising interactions with similar compounds, suggesting that N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide may also exhibit such properties through structural analogs .

Antimicrobial Properties

The compound has been explored for its antimicrobial activities against several bacterial strains.

- Synthesis and Evaluation : A series of sulfonamide derivatives incorporating thiazole and pyridone moieties were synthesized and tested for their antimicrobial efficacy. These studies revealed significant activity against various pathogens, indicating that the incorporation of the thiazole moiety could enhance the biological activity of the parent compound .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in bacterial metabolism.

- Dual Enzyme Inhibition : Compounds designed from this framework have been shown to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and survival. This dual inhibition mechanism suggests a potential for developing new antibiotics that can combat resistant strains of bacteria .

Structural Optimization Studies

Research into the structural optimization of related compounds has provided insights into how modifications can enhance biological activity.

- Case Studies : Various analogs have been synthesized and their structures optimized using computational methods alongside experimental validation. These studies have demonstrated that specific substitutions on the dihydropyridine core can significantly affect both potency and selectivity towards cancer cells and microbial targets .

Data Table: Summary of Biological Activities

Wirkmechanismus

The compound exerts its effects primarily through its interaction with cellular enzymes. In cell viability assays, it is reduced by mitochondrial dehydrogenases in living cells to form an insoluble formazan product. This reduction process is indicative of active cellular metabolism and is used to quantify cell viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrazolium Salts: Compounds like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) are similar in their use for cell viability assays.

Formazan Derivatives: Other formazan derivatives used in similar assays include 5-cyano-2,3-ditolyl tetrazolium chloride (CTC).

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific reduction properties and the distinct colorimetric change it undergoes, making it highly suitable for quantitative assays in cell biology and biochemistry.

This compound’s versatility and reliability in various biochemical assays underscore its importance in scientific research and industrial applications.

Biologische Aktivität

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on available literature.

Chemical Structure and Synthesis

The compound features a thiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. The synthesis of this compound often involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions to form dihydropyrimidinones. This method has been optimized for yield and efficiency in various studies .

Anticancer Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. This suggests that this compound may also possess similar properties .

Antioxidant Activity

Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Preliminary results indicate that it may reduce oxidative stress markers in cell cultures, thus supporting its potential as a therapeutic agent for oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophage cell lines. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in HeLa cells | Flow cytometry and caspase activity assays |

| Study 2 | Reduced oxidative stress markers | DPPH scavenging assay |

| Study 3 | Inhibited TNF-alpha production | ELISA on RAW264.7 macrophages |

These studies highlight the compound's multifaceted biological activities, suggesting its potential utility in therapeutic applications.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Defense : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inflammation Modulation : It downregulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-7-8(2)20-13(14-7)15-12(18)9-6-16(3)11(17)5-10(9)19-4/h5-6H,1-4H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLZADZFXXYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.